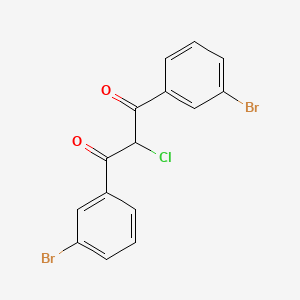

1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione

Description

1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione (CAS 3387-25-5) is a halogenated diketone with the molecular formula C₁₅H₁₀Br₂ClO₂ and a molecular weight of 382.05 g/mol . It features two 3-bromophenyl groups attached to a central propane-1,3-dione backbone, with a chlorine substituent at the 2-position. This compound is stored under inert conditions (2–8°C), indicating sensitivity to environmental degradation . Its hazard profile includes warnings for skin/eye irritation (H315, H319), respiratory irritation (H335), and toxicity if ingested (H302) .

Properties

IUPAC Name |

1,3-bis(3-bromophenyl)-2-chloropropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2ClO2/c16-11-5-1-3-9(7-11)14(19)13(18)15(20)10-4-2-6-12(17)8-10/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLNTCIPKVVOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione typically involves the reaction of 3-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes further cyclization to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve heating the mixture in a polar solvent like DMF or DMSO.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, heterocyclic compounds, and reduced or oxidized forms of the original compound .

Scientific Research Applications

1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

- Molecular Formula : C₁₅H₁₂Br₂O .

- Key Differences :

- Substituent Position : The bromine atoms are located at the para positions on the phenyl rings, unlike the meta positions in the target compound.

- Functional Groups : Lacks the 2-chloro substituent and the diketone structure, instead featuring a ketone group.

2-Fluoro-1,3-diphenylpropane-1,3-dione

- Key Differences :

- Implications: Fluorine’s high electronegativity enhances the electrophilicity of the diketone carbonyl groups, making this compound more reactive toward nucleophiles compared to the chlorine-substituted analog. Mechanochemical studies suggest fluorine’s small atomic radius facilitates faster reaction kinetics in solid-state fluorination .

2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione (CAS 52046-58-9)

- Molecular Formula : C₁₅H₉BrCl₂O₂ .

- Key Differences :

- Halogen Distribution : Features a bromine at the 2-position and 4-chlorophenyl groups, contrasting with the target compound’s chlorine at the 2-position and 3-bromophenyl groups.

- Implications: The combination of bromine (larger atomic size, lower electronegativity) and chlorophenyl groups may reduce steric strain compared to the target compound. However, the electron-withdrawing chlorine substituents on phenyl rings could enhance the diketone’s electrophilicity for applications in organocatalysis .

1,3-Bis(3-bromophenyl)propane-1,3-dione (CAS 3387-25-5)

- Molecular Formula : C₁₅H₁₀Br₂O₂ .

- Key Differences :

- Lacks the 2-chloro substituent , resulting in a simpler diketone structure.

- This highlights the critical role of the 2-chloro substituent in the target compound’s function as a reactive intermediate .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions | Key Hazards |

|---|---|---|---|---|---|

| 1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione | C₁₅H₁₀Br₂ClO₂ | 382.05 | 2-Cl, 3-Br-phenyl | Inert, 2–8°C | H302, H315, H319, H335 |

| 1,3-Bis(4-bromophenyl)-2-propanone | C₁₅H₁₂Br₂O | 368.07 | 4-Br-phenyl, ketone | Not specified | Not reported |

| 2-Fluoro-1,3-diphenylpropane-1,3-dione | C₁₅H₁₁FO₂ | 258.25 | 2-F, phenyl | Not specified | Not reported |

| 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione | C₁₅H₉BrCl₂O₂ | 372.04 | 2-Br, 4-Cl-phenyl | Not specified | Not reported |

| 1,3-Bis(3-bromophenyl)propane-1,3-dione | C₁₅H₁₀Br₂O₂ | 382.05 | 3-Br-phenyl | Inert, 2–8°C | H302, H315, H319, H335 |

Research Implications and Gaps

- Reactivity: The 2-chloro substituent in the target compound likely enhances its utility in nucleophilic substitution reactions compared to non-halogenated analogs.

- Safety : Shared hazards (e.g., H302, H315) across brominated/chlorinated diketones suggest consistent handling protocols for halogenated organics .

- Data Limitations : Melting points, solubility, and detailed toxicological data are absent in available sources, necessitating further experimental characterization.

Biological Activity

1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione is a synthetic compound that has garnered interest in medicinal and biological research due to its unique structural properties. The presence of bromine and chlorine atoms in its molecular structure enhances its reactivity and potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications.

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The process includes several steps:

- Formation of an Intermediate : The reaction begins with the formation of an intermediate compound through nucleophilic acyl substitution.

- Purification : Post-reaction, purification methods like recrystallization or chromatography are employed to isolate the final product.

The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen substituents (bromine and chlorine) facilitate these interactions by:

- Modulating Enzyme Activity : The compound can act as an inhibitor or activator for specific enzymes.

- Interfering with Cell Signaling Pathways : It may disrupt normal signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Viability Assays : In vitro studies demonstrated significant cytotoxic effects against cancer cell lines such as RKO and MCF-7. The compound exhibited IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines .

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| RKO | 60.70 | 70.23 |

| PC-3 | 49.79 | Not specified |

| HeLa | 78.72 | Not specified |

These results indicate that the compound has promising potential as a chemotherapeutic agent.

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties, which could contribute to its anticancer effects by mitigating oxidative stress within cells .

Case Studies

A notable study focused on the evaluation of this compound's effects on human cancer cell lines demonstrated:

- Cytotoxicity Assessment : The study utilized MTS assays to measure cell viability after treatment with the compound over a period of 48 hours.

- Morphological Changes : Microscopic analysis confirmed significant changes in cell morphology indicative of apoptosis in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.